

Quantitative comparison of "Solvent Yellow 19" and Sudan dyes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Solvent yellow 19**

Cat. No.: **B082571**

[Get Quote](#)

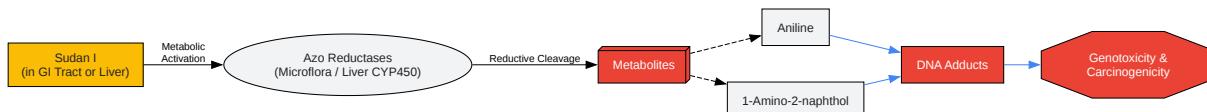
A Comparative Analysis of Solvent Yellow 19 and Sudan Dyes for Research Applications

This guide provides a quantitative comparison between **Solvent Yellow 19** and the Sudan dye family, with a focus on their physicochemical properties and toxicological profiles. The information is intended for researchers, scientists, and professionals in drug development who utilize these dyes as coloring agents in various applications.

Overview

Solvent Yellow 19 is a metal-complex monoazo dye known for its heat resistance and light fastness.^[1] It is commonly used for coloring resins, transparent lacquers, and aluminum foil.^[1] Sudan dyes are a group of synthetic azo compounds that are highly soluble in fats and organic solvents, making them suitable for coloring oils, waxes, and plastics.^{[3][4][5]} However, several Sudan dyes, notably Sudan I, III, and IV, have been classified as Category 3 carcinogens by the International Agency for Research on Cancer (IARC) due to their potential health risks.^{[3][6]} Their use in food is prohibited in many jurisdictions, including the European Union and the United States.^{[3][4]}

Quantitative Comparison of Physicochemical Properties


The following table summarizes the key physicochemical properties of **Solvent Yellow 19** and representative Sudan dyes. Data is compiled from various sources, and ranges are provided

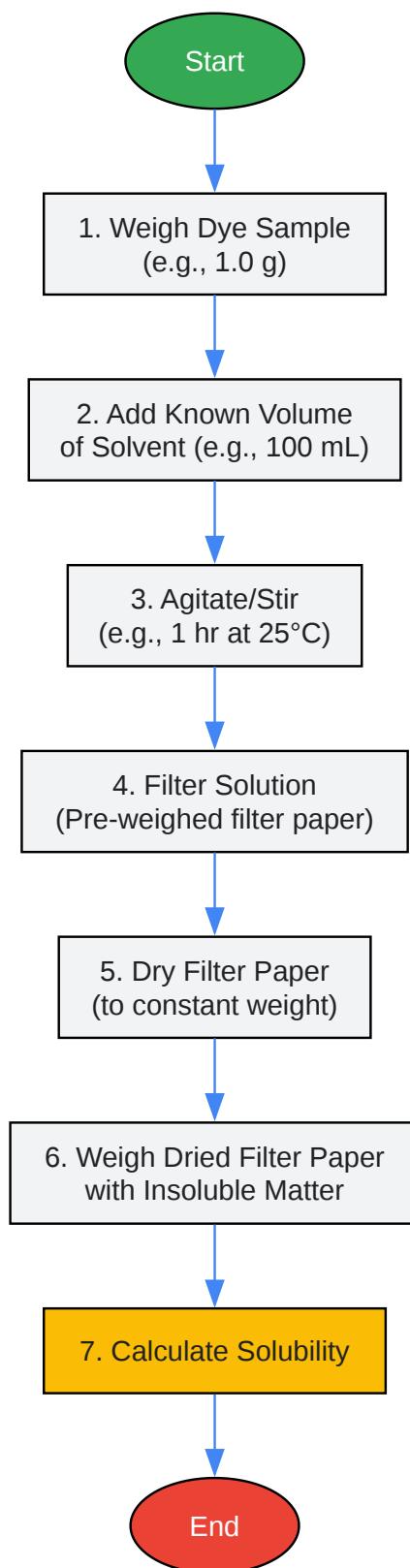
where conflicting values were reported.

Property	Solvent Yellow 19	Sudan I (C.I. Solvent Yellow 14)	Sudan IV (C.I. Solvent Red 24)
C.I. Name	13900:1[7]	12055[8][9]	26105
CAS Number	10343-55-2, 4314-14-1[7]	842-07-9[3][8]	85-83-6
Molecular Formula	C16H11CrN4O8S or C16H14N4O8S[1]	C16H12N2O[8][10]	C24H20N4O[6]
Molecular Weight (g/mol)	422.37 - 471.34[1]	248.28[9]	380.45[11]
Appearance	Yellow to Brown Powder[12]	Orange-Red Crystalline Powder[8][10]	Reddish-Brown Crystals[6]
Melting Point (°C)	140 - 200[7][12]	129 - 134[8][13]	199[6][14]
Max. Absorption (λmax)	Not specified	480 nm (in Methanol)[10], 461-491 nm (in Ethanol)[9]	520 nm, 357 nm[6][14]
Molar Absorptivity (ε)	Not specified	≥11,000 L·mol ⁻¹ ·cm ⁻¹ (at λmax in Ethanol)[9]	Not specified
Water Solubility	Insoluble[2]	0.5 g/L (at 30°C)[10][15]	Insoluble
Solubility in Ethanol (g/L)	70 - 300[12][16]	Soluble[10]	Slightly Soluble[17]
Solubility in Chloroform	Soluble[2]	1 mg/mL[9]	1 mg/mL[17]
Solubility in MEK (g/L)	500[16][18]	Not specified	Not specified
Solubility in Toluene (g/L)	400[16][18]	Not specified	Not specified

Toxicological Profile: Metabolic Pathways

A significant differentiator between **Solvent Yellow 19** and Sudan dyes lies in their metabolic fate and resulting toxicity. Sudan dyes are metabolized by both liver enzymes and gut microflora through the reductive cleavage of their azo (-N=N-) bond.[19][20][21] This process releases aromatic amines, which are known or suspected carcinogens.[21][22] For instance, Sudan I metabolism yields aniline and 1-amino-2-naphthol, which can lead to the formation of DNA adducts, posing a genotoxic risk.[19][22]

[Click to download full resolution via product page](#)


Caption: Metabolic pathway of Sudan I leading to potentially carcinogenic metabolites.

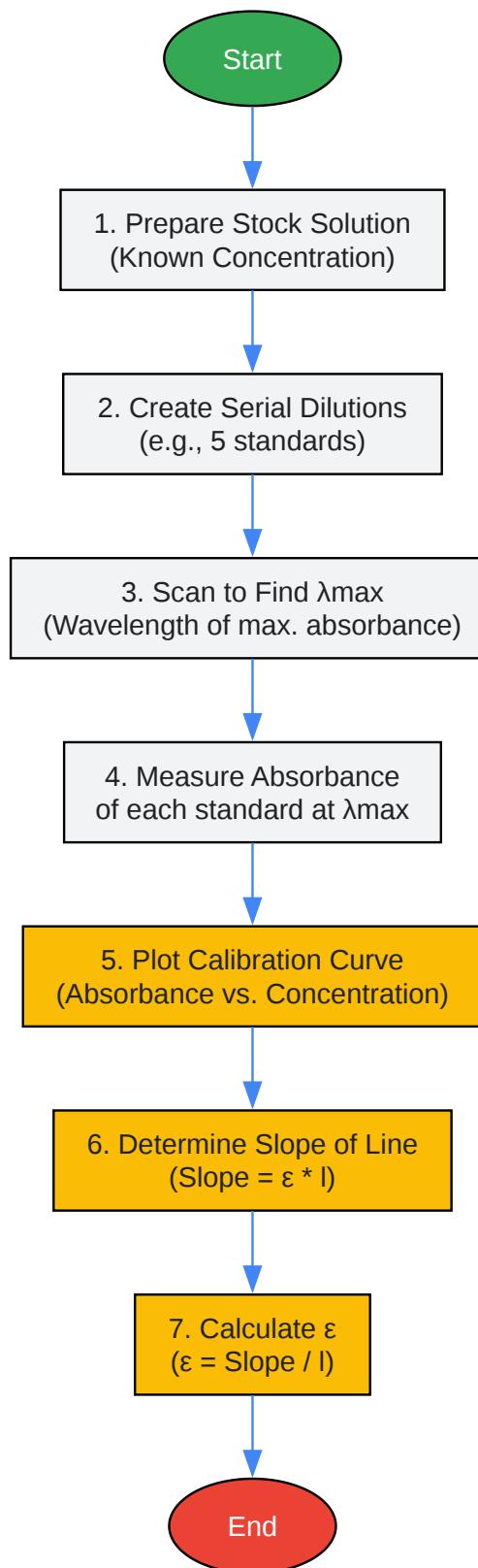
Experimental Protocols

Accurate quantitative comparison requires standardized experimental methods. Below are detailed protocols for determining dye solubility and molar absorptivity.

Determination of Dye Solubility (Gravimetric Method)

This protocol determines the amount of insoluble material in a dye sample in a given solvent.

[Click to download full resolution via product page](#)


Caption: Experimental workflow for determining dye solubility using the gravimetric method.

Methodology:

- Accurately weigh a specified amount of the dye.
- Dissolve the dye in a precise volume of the chosen solvent (e.g., ethanol, chloroform) at a constant temperature.
- Agitate the mixture for a set period to ensure maximum dissolution.
- Filter the solution through a pre-weighed microfilter to separate any insoluble components.
[\[23\]](#)
- The filtrate containing the dissolved dye can be used for other analyses. The filter paper with the residue is dried in an oven until a constant weight is achieved.
- The final weight of the filter paper is measured. The difference between the final and initial weight gives the mass of the insoluble material.
- Solubility is calculated based on the mass of the dye that dissolved in the known volume of solvent.

Determination of Molar Absorptivity (Spectrophotometry)

This protocol uses UV-Visible spectrophotometry and the Beer-Lambert law to determine the molar absorptivity of a dye at its wavelength of maximum absorbance (λ_{max}).[\[24\]](#)[\[25\]](#)

[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining molar absorptivity via spectrophotometry.

Methodology:

- Preparation of Standard Solutions: Prepare a series of solutions with known, varying concentrations of the dye in a suitable solvent.[25]
- Spectrophotometer Setup: Use a spectrophotometer and a cuvette with a known pathlength (l), typically 1 cm. Use the pure solvent as a blank to zero the instrument.[25]
- Determine λ_{max} : Measure the absorbance spectrum of one of the dye solutions across a range of wavelengths to identify the wavelength of maximum absorbance (λ_{max}).[24]
- Measure Absorbance: Measure the absorbance (A) of each standard solution at the determined λ_{max} .
- Plot Data: Create a calibration curve by plotting absorbance (y-axis) versus concentration (x-axis).[24]
- Calculate Molar Absorptivity (ϵ): According to the Beer-Lambert Law ($A = \epsilon lc$), the slope of the linear portion of the calibration curve is equal to $\epsilon * l$. Therefore, molar absorptivity can be calculated as: $\epsilon = \text{slope} / l$.[26]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Solvent Yellow 19 | 10343-55-2 [chemicalbook.com]
- 2. Solvent Yellow 19, CAS 10343-55-2 [xcwydyes.com]
- 3. Sudan I - Wikipedia [en.wikipedia.org]
- 4. Sudan Dyes in Food [cfs.gov.hk]
- 5. journals.chemsociety.org.ng [journals.chemsociety.org.ng]
- 6. Sudan IV - Wikipedia [en.wikipedia.org]

- 7. Solvent Yellow 19|CAS No:4314-14-1 - yellow solvent dye [chinainterdyes.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 苏丹 I Dye content ≥95 % | Sigma-Aldrich [sigmaaldrich.com]
- 10. Page loading... [guidechem.com]
- 11. Absorption [Sudan Iv] | AAT Bioquest [aatbio.com]
- 12. additivesforpolymer.com [additivesforpolymer.com]
- 13. Sudan I | 842-07-9 [chemicalbook.com]
- 14. interchim.fr [interchim.fr]
- 15. Sudan I | 842-07-9 | lookchem [lookchem.com]
- 16. jadechem-colours.com [jadechem-colours.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Solvent yellow 19|CAS NO.10343-55-2 [xcolorpigment.com]
- 19. Molecular Modeling Study of the Genotoxicity of the Sudan I and Sudan II Azo Dyes and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Sudan dyes: are they dangerous for human health? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. journals.asm.org [journals.asm.org]
- 22. bfr.bund.de [bfr.bund.de]
- 23. alfa-chemistry.com [alfa-chemistry.com]
- 24. Virtual Labs [mas-iiith.vlabs.ac.in]
- 25. smart.dhgate.com [smart.dhgate.com]
- 26. How to Calculate Molar Absorptivity: 8 Steps (with Pictures) [wikihow.com]
- To cite this document: BenchChem. [Quantitative comparison of "Solvent Yellow 19" and Sudan dyes]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b082571#quantitative-comparison-of-solvent-yellow-19-and-sudan-dyes>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com